(2,5-Dioxopyrrolidin-1-yl) but-2-enoate
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) but-2-enoate, also known as 2-Butenoic acid, 2,5-dioxo-1-pyrrolidinyl ester, is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol It is a derivative of butenoic acid and contains a pyrrolidinyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate typically involves the esterification of butenoic acid with N-hydroxysuccinimide (NHS). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:
- Solvent: Toluene or dichloromethane
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the butenoate moiety can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butenoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solvents: Toluene, dichloromethane, water
Conditions: Room temperature to 60°C, reaction times ranging from a few hours to overnight.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted butenoates can be formed.
Hydrolysis Products: Butenoic acid and N-hydroxysuccinimide.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins and other biomolecules, aiding in the study of protein interactions and functions.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate involves its ability to form stable ester bonds with various nucleophiles. This property is exploited in bioconjugation techniques, where the compound reacts with amine groups on proteins or other biomolecules to form stable amide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
NHS-PEG2-SS-PEG2-NHS: Similar structure but with a longer polyethylene glycol chain.
NHS-PEG3-SS-PEG3-NHS: Features an even longer polyethylene glycol chain.
NHS-PEG4-SS-PEG4-NHS: Contains the longest polyethylene glycol chain among the similar compounds.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) but-2-enoate is unique due to its specific ester linkage and the presence of the pyrrolidinyl group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (E)-but-2-enoate |
InChI |
InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
NNKPSUBWDUYRMJ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CC=CC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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